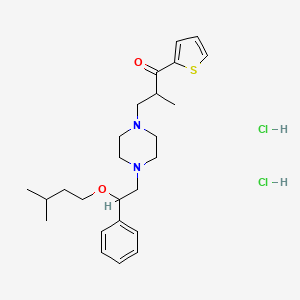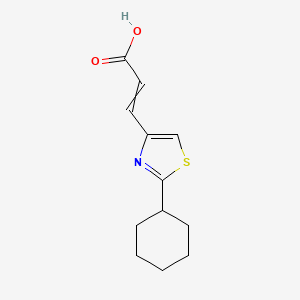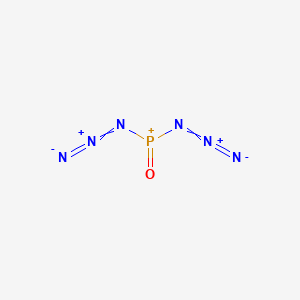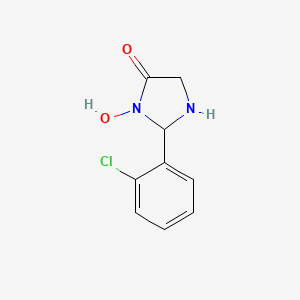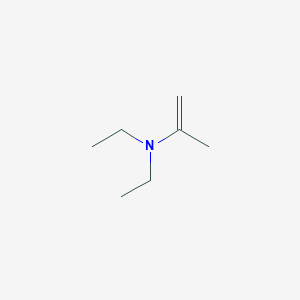
N,N-Diethylprop-1-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylprop-1-en-2-amine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to two ethyl groups and a prop-1-en-2-amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Diethylprop-1-en-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of diethylamine with propenyl chloride under controlled conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethylprop-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines with lower oxidation states.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Primary and secondary amines.
Substitution: Alkyl-substituted amines.
Applications De Recherche Scientifique
N,N-Diethylprop-1-en-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including its role as a neurotransmitter analog.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethylprop-1-en-2-amine involves its interaction with specific molecular targets. It is known to stimulate neurons to release or maintain high levels of catecholamines, including dopamine and norepinephrine. These neurotransmitters play a crucial role in regulating various physiological processes, including mood, appetite, and cognitive functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylprop-1-en-2-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylprop-1-en-1-amine: Similar structure but with a different position of the double bond.
N,N-Diethylprop-2-en-1-amine: Similar structure but with a different position of the double bond and nitrogen atom.
Uniqueness
N,N-Diethylprop-1-en-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems makes it a valuable compound for research in neuropharmacology and related fields .
Propriétés
Numéro CAS |
22752-61-0 |
|---|---|
Formule moléculaire |
C7H15N |
Poids moléculaire |
113.20 g/mol |
Nom IUPAC |
N,N-diethylprop-1-en-2-amine |
InChI |
InChI=1S/C7H15N/c1-5-8(6-2)7(3)4/h3,5-6H2,1-2,4H3 |
Clé InChI |
UKZSIFUVYBJAGX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


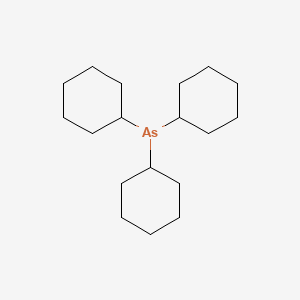
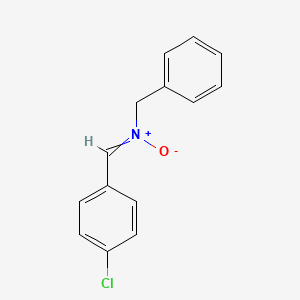
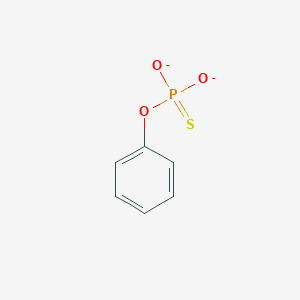



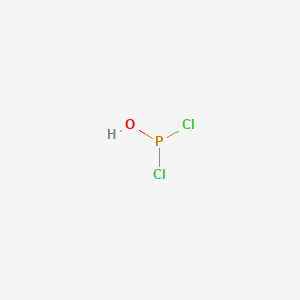
![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)

